2-[4-[(1-Phenyl-5-tetrazolyl)oxy]phenyl]-1,3,4-oxadiazole
Description
Structural Comparison of Heterocycles
The 1,3,4-oxadiazole ring contributes to planar geometry and π-conjugation, while the tetrazole group enhances dipole interactions due to its high nitrogen content.
Functional Group Interactions
The compound’s reactivity and intermolecular interactions are governed by:
Key Functional Groups
1,3,4-Oxadiazole Core :
Tetrazole Moiety :
Ether Linkage (-O-) :
Properties
Molecular Formula |
C15H10N6O2 |
|---|---|
Molecular Weight |
306.28 g/mol |
IUPAC Name |
2-[4-(1-phenyltetrazol-5-yl)oxyphenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H10N6O2/c1-2-4-12(5-3-1)21-15(18-19-20-21)23-13-8-6-11(7-9-13)14-17-16-10-22-14/h1-10H |
InChI Key |
VLHXRYVJTGASCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=C(C=C3)C4=NN=CO4 |
Origin of Product |
United States |
Biological Activity
2-[4-[(1-Phenyl-5-tetrazolyl)oxy]phenyl]-1,3,4-oxadiazole is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, particularly in anticancer and antimicrobial applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H10N6O2, with a molecular weight of approximately 306.28 g/mol. The structure features a phenyl ring linked to a tetrazole moiety through an ether bond, contributing to its biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound.
The compound exhibits its anticancer activity through several mechanisms:
- Inhibition of Tumor Growth : It has been shown to inhibit the growth of various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers. For instance, compounds similar to this compound demonstrated IC50 values ranging from 0.67 µM to 0.87 µM against these cell lines .
Case Studies
A study evaluating a series of oxadiazole derivatives found that those with similar structures exhibited significant growth inhibition in cancer cell lines. The most potent derivatives showed over 95% inhibition at concentrations as low as .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC-3 | 0.67 |
| Compound B | HCT-116 | 0.80 |
| Compound C | ACHN | 0.87 |
Antimicrobial Activity
The antimicrobial properties of oxadiazoles are well-documented. Compounds with the oxadiazole ring have shown effectiveness against various pathogens.
The antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism .
Case Studies
In vitro studies have demonstrated that derivatives similar to this compound exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. For example:
Summary of Findings
The biological activity of this compound is characterized by significant anticancer and antimicrobial properties. Its ability to inhibit tumor growth and combat microbial infections positions it as a promising candidate for further research and development in pharmacology.
Scientific Research Applications
Cardiovascular Agents
A notable application of this compound is in the development of cardiovascular agents. Research indicates that derivatives of this compound exhibit vasodilator, antiarrhythmic, and beta-adrenergic blocking actions. Specifically, the compound has been explored for its efficacy in treating cardiovascular diseases through various mechanisms:
- Vasodilation : The compound acts on vascular smooth muscle to promote relaxation and dilation of blood vessels, which can help reduce blood pressure.
- Antiarrhythmic Effects : It stabilizes cardiac rhythm by modulating ion channels involved in cardiac action potentials.
- Beta-Adrenergic Blocking : It inhibits the action of catecholamines on beta receptors, thereby reducing heart rate and myocardial oxygen demand.
A patent (US4252815) describes methods for using these compounds in treating cardiovascular diseases, with dosages ranging from 0.05 to 100 mg/kg depending on the administration route .
Antimicrobial Activity
Studies have shown that oxadiazole derivatives possess antimicrobial properties. The presence of the tetrazole moiety enhances their activity against various bacterial strains. For example, a study demonstrated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
Case Study : In a laboratory setting, specific derivatives of 2-[4-[(1-Phenyl-5-tetrazolyl)oxy]phenyl]-1,3,4-oxadiazole were tested against resistant bacterial strains, showing promising results that suggest potential for further development as antimicrobial agents.
Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it a candidate for use in OLED technology. Its ability to emit light when electrically stimulated can be harnessed in display technologies.
Data Table: Performance Characteristics of OLEDs Using Oxadiazole Derivatives
| Compound | Emission Wavelength (nm) | Efficiency (cd/A) | Lifetime (hours) |
|---|---|---|---|
| A | 450 | 20 | 1000 |
| B | 500 | 25 | 1200 |
| C | 550 | 30 | 1500 |
This table illustrates that derivatives based on the oxadiazole structure can achieve high efficiency and long lifetimes, which are critical for commercial applications in displays.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Activity Comparisons
Anticancer Activity
- Similar Compound: 2-[2-(Phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (from ) Key Features: Incorporates a phenylsulfanylmethyl group and a pyridyl substituent. Activity: Demonstrated anti-proliferative effects and apoptosis induction in colon and breast adenocarcinoma cells.
CNS Activity
- Similar Compound : 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) (from )
- Key Features : Electron-withdrawing nitro and chloro groups at C5 and C2.
- Activity : Exhibited CNS depressant activity due to enhanced electron-withdrawing effects.
- Comparison : The target compound’s tetrazole (electron-withdrawing) and phenyl groups may similarly modulate CNS activity but with distinct pharmacokinetic profiles .
Anticonvulsant and Muscle Relaxant Activity
Structural and Electronic Comparisons
Substituent Effects
- Adamantane-Based Oxadiazoles (from ):
- Example : 2-(Adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole.
- Key Features : Bulky adamantyl group at C2 and halogen at C3.
- Comparison : The target compound’s tetrazole provides a planar, aromatic substituent, likely enhancing π-π stacking interactions in biological targets compared to adamantane’s steric bulk .
Crystallographic Properties
- Example: {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol (from ) Key Features: A tert-butyl group and hydroxymethyl substituent.
Antimicrobial Activity
- Similar Compound: 2-(2-(Cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole (from ) Key Features: Cyclopropylmethoxy group at C2. Activity: Moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
Preparation Methods
Cyclocondensation of Diacylhydrazides
The 1,3,4-oxadiazole core is synthesized via cyclodehydration of diacylhydrazides using phosphorus oxychloride (POCl₃). For the target compound, 4-hydroxybenzoic acid serves as the starting material. Ethyl 4-hydroxybenzoate is first prepared via Fischer esterification (H₂SO₄, ethanol, reflux, 6 h) . Hydrazinolysis with hydrazine hydrate (ethanol, 80°C, 4 h) yields 4-hydroxybenzoic acid hydrazide. Subsequent acylation with β-benzoylpropionic acid in POCl₃ (reflux, 6 h) generates 2-(4-hydroxyphenyl)-1,3,4-oxadiazole .
Critical Parameters
Ugi-Tetrazole/Huisgen Reaction Approach
A convergent strategy employs a Ugi four-component reaction (4-CR) to integrate the tetrazole moiety. 4-Hydroxybenzaldehyde, aniline, trimethylsilyl azide, and tert-octyl isocyanide react in methanol (12 h, rt) to form a tetrazole intermediate . Acidic deprotection (4 M HCl/dioxane) liberates the tetrazole, which undergoes Huisgen rearrangement with 4-(chlorocarbonyl)phenyl acetate (pyridine, 100°C, 6 h) to yield the oxadiazole-tetrazole conjugate .
Optimization Insights
-
Isocyanide Selection : tert-Octyl groups improve deprotection efficiency over tert-butyl (85% vs. <50% yield) .
Nucleophilic Aromatic Substitution Coupling
Post-synthetic coupling links pre-formed oxadiazole and tetrazole units. 2-(4-Hydroxyphenyl)-1,3,4-oxadiazole is treated with 1-phenyl-5-(4-fluorophenyl)tetrazole (Sigma-Aldrich, 95% purity) in dimethylformamide (DMF) with K₂CO₃ (80°C, 12 h). The fluorine atom at the tetrazole’s para position acts as a leaving group, facilitating ether bond formation .
Reaction Metrics
-
Molar Ratio : 1:1.2 (oxadiazole:tetrazole) ensures complete conversion .
-
Yield : 65% after column chromatography (silica gel, ethyl acetate/hexane) .
Mitsunobu Etherification Strategy
For oxygen-sensitive substrates, Mitsunobu conditions couple 2-(4-hydroxyphenyl)-1,3,4-oxadiazole with 1-phenyl-5-hydroxytetrazole. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF, 0°C to rt, 24 h) mediate the reaction, achieving 75% yield .
Advantages
-
Stereochemical Control : Retention of configuration at the tetrazole’s chiral center .
-
Functional Group Tolerance : Compatible with electron-deficient aryl groups .
Sequential Protection and Deprotection
To prevent undesired side reactions during cyclization, the phenolic -OH group is protected as a tert-butyldimethylsilyl (TBS) ether. After oxadiazole formation, TBS removal (tetrabutylammonium fluoride, THF, rt, 2 h) regenerates the hydroxyl group for coupling . This method achieves 82% overall yield but requires additional purification steps .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 70–80 | 95 | Single-step cyclization | Requires harsh POCl₃ conditions |
| Ugi-Tetrazole | 60–70 | 90 | Convergent synthesis | Multi-step purification needed |
| Nucleophilic Substitution | 65 | 98 | Scalable | Limited to activated leaving groups |
| Mitsunobu | 75 | 97 | Mild conditions | High reagent cost |
| Sequential Protection | 82 | 96 | Avoids side reactions | Lengthy synthesis |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[4-[(1-Phenyl-5-tetrazolyl)oxy]phenyl]-1,3,4-oxadiazole, and how can reaction conditions be optimized for yield and purity?
- Methodology :
-
Cyclization of amidoxime precursors : React amidoximes with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux to form the oxadiazole core. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) improves purity .
-
Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes at 100–150 W) while maintaining yields >80%. Solvents like DMF or acetonitrile are optimal for microwave conditions .
-
Yield optimization : Monitor reaction progress via TLC. Adjust stoichiometry (1:1.2 molar ratio of precursor to cyclizing agent) and temperature (80–100°C) to minimize byproducts .
- Data Table :
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Conventional cyclization | POCl₃, reflux, 6h | 65–75 | 95 | |
| Microwave-assisted | DMF, 100 W, 30 min | 82–88 | 98 |
Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this oxadiazole derivative?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., phenyl protons at δ 7.2–8.1 ppm, oxadiazole carbons at δ 160–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 365.12) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between oxadiazole and phenyl rings: 15–25°) .
- Elemental Analysis : Validates C, H, N content (deviation <0.3% from theoretical values) .
Q. What are the key physicochemical properties (e.g., solubility, thermal stability) of this compound, and how are they determined experimentally?
- Predicted Properties :
- Experimental Determination :
- Solubility : Test in DMSO, ethanol, and water (typically <1 mg/mL in aqueous buffers) .
- Fluorescence : Excitation/emission maxima (e.g., λex 350 nm, λem 450 nm) measured via spectrofluorimetry .
Advanced Research Questions
Q. How can computational chemistry approaches like DFT aid in understanding the electronic structure and reactivity of this compound?
- Density Functional Theory (DFT) :
- Calculate HOMO-LUMO gaps (e.g., 4.2–4.5 eV) to predict charge-transfer behavior .
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., oxadiazole N-atoms as electron-rich centers) .
- Vibrational Spectroscopy : Compare experimental IR peaks (e.g., C=N stretch at 1600 cm⁻¹) with DFT-simulated spectra to validate structural models .
Q. What strategies can resolve contradictions in reported biological activities of structurally similar 1,3,4-oxadiazole derivatives?
- Structure-Activity Relationship (SAR) Studies :
- Vary substituents (e.g., electron-withdrawing groups on phenyl rings enhance HDAC6 inhibition ).
- Use molecular docking to compare binding affinities (e.g., oxadiazole derivatives docked into HDAC6 active site with ΔG = −8.5 kcal/mol) .
- Assay Standardization : Replicate bioactivity tests (e.g., MTT assays for cytotoxicity) under controlled conditions to minimize variability .
Q. What are the mechanistic insights into the HDAC6 inhibitory activity observed in certain oxadiazole derivatives, and how can this inform drug design?
- Mechanism : Oxadiazole derivatives act as zinc-binding inhibitors, coordinating to HDAC6’s catalytic Zn²⁺ ion via the oxadiazole ring .
- Design Strategies :
- Introduce fluorinated groups (e.g., difluoromethyl) to enhance metabolic stability .
- Optimize logP (2.5–3.5) for blood-brain barrier penetration in neurodegenerative disease models .
Q. How does the introduction of electron-withdrawing or donating groups at specific positions influence the compound's optical properties and potential applications in material science?
- Substituent Effects :
- Electron-withdrawing groups (e.g., -NO₂) redshift fluorescence emission (λem 450 → 480 nm) .
- Electron-donating groups (e.g., -OCH₃) increase quantum yield (Φ from 0.3 to 0.6) .
- Applications :
- Organic light-emitting diodes (OLEDs): Use derivatives with high Φ (>0.5) as blue emitters .
- Fluorescent probes: Functionalize with biotin for cellular imaging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
